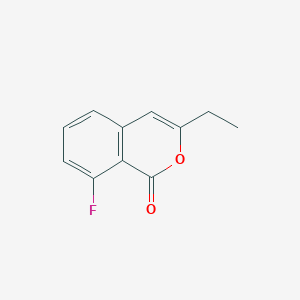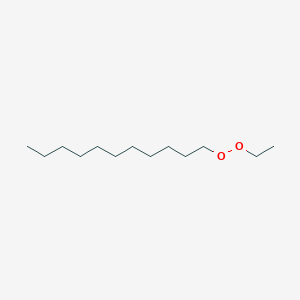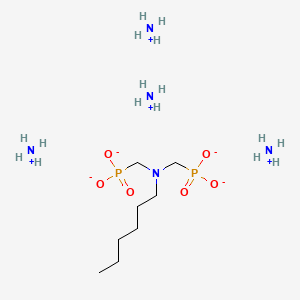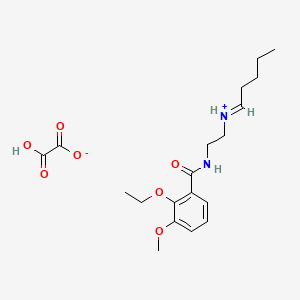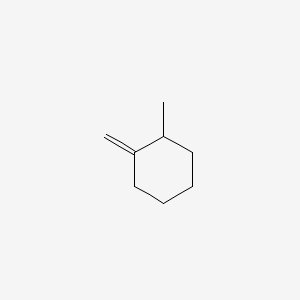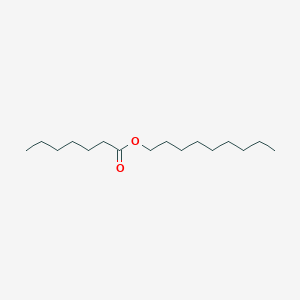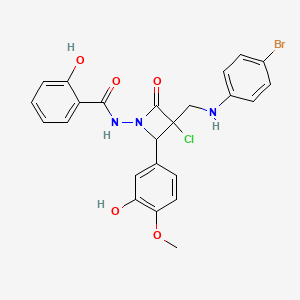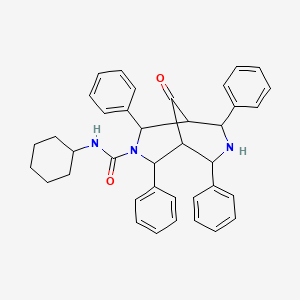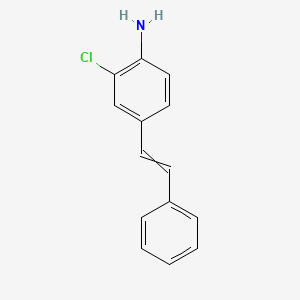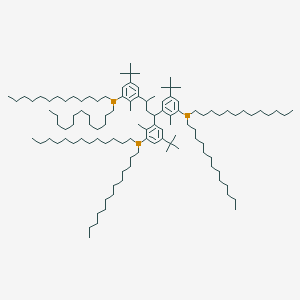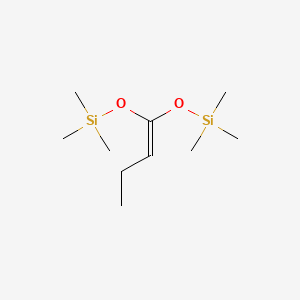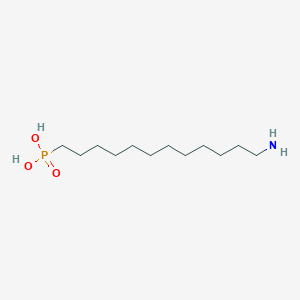
12-Aminododecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Aminododecylphosphonic acid: is a long-chain phosphonic acid with an amino group at the terminal end. It is known for its role as a corrosion inhibitor and adhesion promoter, particularly in the protection of bronze and other metals . This compound is also used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of protective groups to ensure the selective introduction of functional groups .
Industrial Production Methods: In industrial settings, 12-Aminododecylphosphonic acid is produced by dissolving the compound in ethanol to form a solution. This solution is then used to create protective films on metal surfaces . The compound is available in high purity forms, such as the hydrochloride salt, which is used in various applications .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododecylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amino group can participate in substitution reactions to form imine ligations with carbonyl functions such as aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like aldehydes or ketones under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the desired properties .
Scientific Research Applications
12-Aminododecylphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to form imine ligations with carbonyl functions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable bonds with various biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Widely used as a corrosion inhibitor and adhesion promoter in the protection of metals, particularly bronze
Mechanism of Action
The mechanism by which 12-Aminododecylphosphonic acid exerts its effects involves the formation of a protective film on metal surfaces. This film acts as a barrier, preventing the penetration of corrosive agents and enhancing the adhesion of coatings . The amino group in the compound plays a crucial role in forming stable bonds with metal surfaces, thereby improving the overall protective properties .
Comparison with Similar Compounds
16-Phosphonohexadecanoic acid: Another long-chain phosphonic acid used as a corrosion inhibitor and adhesion promoter.
Phosphonic acids with different end groups: Various phosphonic acids with different functional groups at the terminal end are used for similar applications.
Uniqueness: 12-Aminododecylphosphonic acid is unique due to its specific structure, which includes a long alkyl chain and a terminal amino group. This combination provides excellent corrosion inhibition and adhesion promotion properties, making it highly effective in protecting metal surfaces .
Properties
CAS No. |
721457-30-3 |
|---|---|
Molecular Formula |
C12H28NO3P |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
12-aminododecylphosphonic acid |
InChI |
InChI=1S/C12H28NO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H2,14,15,16) |
InChI Key |
XZSWZJDPRIFVNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


